molecular formula C15H11Br2N5O B223819 4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2,6-dibromophenol

4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2,6-dibromophenol

Cat. No. B223819
M. Wt: 437.09 g/mol
InChI Key: MZLQMEDFAHTZPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2,6-dibromophenol is a synthetic compound that has been widely studied for its potential applications in scientific research. Also known as DBZP, this compound has shown promising results in various fields of research, including cancer treatment, drug development, and molecular biology.

Mechanism Of Action

The mechanism of action of DBZP is not fully understood. However, studies have shown that it interacts with various enzymes and receptors, leading to the inhibition of their activity. DBZP has been shown to inhibit the activity of protein kinases, which play a critical role in cell signaling and proliferation.

Biochemical And Physiological Effects

DBZP has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis and cell cycle arrest in cancer cells. It has also been shown to inhibit the activity of various enzymes and receptors, leading to the inhibition of cell signaling and proliferation.

Advantages And Limitations For Lab Experiments

One of the major advantages of DBZP is its ability to inhibit the activity of various enzymes and receptors. This makes it a promising candidate for the development of new drugs. However, one of the limitations of DBZP is its low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for research on DBZP. One area of research is the development of new drugs based on the structure of DBZP. Another area of research is the study of the mechanism of action of DBZP, which could lead to the development of new therapies for various diseases. Additionally, further studies are needed to investigate the potential applications of DBZP in molecular biology and other fields of research.

Synthesis Methods

The synthesis of DBZP involves the reaction of 2,6-dibromophenol and 2-aminobenzimidazole in the presence of triethylamine and acetonitrile. The resulting compound is then purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

DBZP has been extensively studied for its potential applications in scientific research. One of the major areas of research is cancer treatment. Studies have shown that DBZP has anticancer properties and can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
DBZP has also been studied for its potential use in drug development. It has been shown to inhibit the activity of various enzymes and receptors, making it a promising candidate for the development of new drugs.

properties

Product Name

4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2,6-dibromophenol

Molecular Formula

C15H11Br2N5O

Molecular Weight

437.09 g/mol

IUPAC Name

4-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2,6-dibromophenol

InChI

InChI=1S/C15H11Br2N5O/c16-8-5-7(6-9(17)12(8)23)13-20-14(18)21-15-19-10-3-1-2-4-11(10)22(13)15/h1-6,13,23H,(H3,18,19,20,21)

InChI Key

MZLQMEDFAHTZPY-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC3=NC(=NC(N23)C4=CC(=C(C(=C4)Br)O)Br)N

SMILES

C1=CC=C2C(=C1)NC3=NC(=NC(N23)C4=CC(=C(C(=C4)Br)O)Br)N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC(=C(C(=C4)Br)O)Br

Origin of Product

United States

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